molecular formula C23H30N2O10 B14769954 Thalidomide-5'-O-PEG5-OH

Thalidomide-5'-O-PEG5-OH

Cat. No.: B14769954
M. Wt: 494.5 g/mol
InChI Key: GDTKMYHKUFCSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thalidomide-5’-O-PEG5-OH is a synthetic compound that combines thalidomide with a polyethylene glycol (PEG) linker. Thalidomide, originally developed as a sedative, has found renewed interest due to its immunomodulatory and anti-angiogenic properties. The addition of the PEG linker enhances the solubility and bioavailability of the compound, making it more suitable for various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thalidomide-5’-O-PEG5-OH involves the conjugation of thalidomide with a PEG linker. The process typically starts with the activation of the PEG linker, followed by its attachment to the thalidomide molecule. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the conjugation process .

Industrial Production Methods

Industrial production of Thalidomide-5’-O-PEG5-OH follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the synthesis and confirm the structure of the compound .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-5’-O-PEG5-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions include hydroxylated and reduced derivatives of Thalidomide-5’-O-PEG5-OH. These derivatives can have different biological activities and properties, making them useful for various research applications .

Scientific Research Applications

Thalidomide-5’-O-PEG5-OH has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Thalidomide-5’-O-PEG5-OH involves its interaction with cereblon, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase complex. This interaction leads to the recruitment and subsequent degradation of specific target proteins. The PEG linker enhances the solubility and bioavailability of the compound, allowing it to effectively reach its molecular targets and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thalidomide-5’-O-PEG5-OH is unique due to its specific PEG linker, which enhances its solubility and bioavailability. This makes it more effective in reaching its molecular targets and exerting its biological effects compared to other similar compounds .

Properties

Molecular Formula

C23H30N2O10

Molecular Weight

494.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C23H30N2O10/c26-5-6-31-7-8-32-9-10-33-11-12-34-13-14-35-16-1-2-17-18(15-16)23(30)25(22(17)29)19-3-4-20(27)24-21(19)28/h1-2,15,19,26H,3-14H2,(H,24,27,28)

InChI Key

GDTKMYHKUFCSNC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCO

Origin of Product

United States

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